Cas no 406924-56-9 (N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide)

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a brominated aromatic amide derivative characterized by its unique structural features, including a benzoyl group and a dimethylamino-substituted benzamide moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both electron-donating (dimethylamino) and electron-withdrawing (benzoyl, bromo) groups enhances its reactivity in cross-coupling and condensation reactions. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide structure
406924-56-9 structure
Product Name:N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide
CAS No:406924-56-9
MF:C22H19BrN2O2
MW:423.302464723587
CID:5417430
Update Time:2025-10-31

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide
    • Benzamide, N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)-
    • Inchi: 1S/C22H19BrN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
    • InChI Key: PEDDXENBIAJXPQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1C(=O)C1=CC=CC=C1)(=O)C1=CC=C(N(C)C)C=C1

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Additional information on N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide

Comprehensive Overview of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide (CAS No. 406924-56-9)

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide, identified by its CAS No. 406924-56-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to in abbreviated forms in scientific literature, belongs to the class of benzamide derivatives. Its unique molecular structure, featuring a benzoyl group, a bromophenyl moiety, and a dimethylamino substituent, makes it a subject of interest for various applications, including drug development and material science.

The compound's CAS No. 406924-56-9 is a critical identifier for researchers and manufacturers, ensuring precise communication and documentation in scientific databases. The presence of the bromine atom in its structure contributes to its reactivity, enabling it to participate in cross-coupling reactions, which are pivotal in modern synthetic chemistry. Additionally, the dimethylamino group enhances its solubility in organic solvents, facilitating its use in laboratory settings.

In recent years, the demand for N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has surged due to its potential role in the development of novel therapeutic agents. Researchers are particularly interested in its application as a building block for small-molecule inhibitors, which are crucial in targeting specific pathways in diseases such as cancer and inflammatory disorders. This aligns with the growing trend in precision medicine, where tailored compounds are designed to interact with specific biological targets.

Another area of interest is the compound's utility in photodynamic therapy (PDT). The benzamide core, combined with the dimethylamino group, allows for tunable photophysical properties, making it a candidate for light-activated therapeutic applications. This is particularly relevant given the increasing focus on non-invasive treatment methods in healthcare.

From a synthetic perspective, CAS No. 406924-56-9 is often utilized in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are cornerstone techniques in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's versatility underscores its importance in medicinal chemistry and drug discovery pipelines.

Environmental and safety considerations are also paramount when working with N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide. While it is not classified as a hazardous material, proper handling protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. This aligns with the broader industry shift toward green chemistry practices, which emphasize minimizing waste and reducing exposure to potentially harmful substances.

In summary, N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide (CAS No. 406924-56-9) is a multifaceted compound with significant potential in both academic and industrial research. Its applications span from drug development to material science, reflecting its adaptability and relevance in contemporary scientific endeavors. As research continues to uncover new uses for this compound, its prominence in the chemical and pharmaceutical landscapes is expected to grow.

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